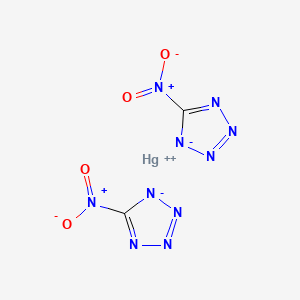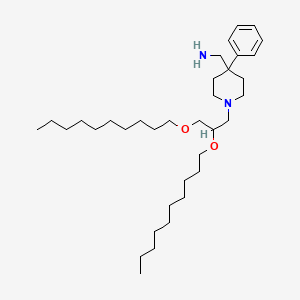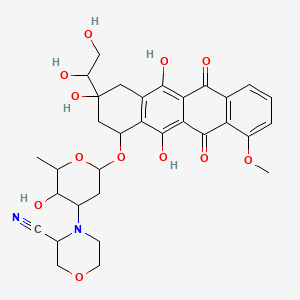
Pyridin-2-ylmethanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-ylmethanediyl diacetate is an organic compound that features a pyridine ring attached to a methanediyl group, which is further bonded to two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-ylmethanediyl diacetate typically involves the protection of aldehydes as geminal diacetates. One efficient method uses lithium bromide as a catalyst in the presence of acetic anhydride. The reaction proceeds under mild conditions and yields the desired diacetate in excellent quantities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-2-ylmethanediyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the acetate groups into alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Applications De Recherche Scientifique
Pyridin-2-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of pyridin-2-ylmethanediyl diacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Similar Compounds:
Pyridin-2-ylmethanol: Similar structure but with hydroxyl groups instead of acetate groups.
Pyridin-2-ylmethanamine: Contains an amine group instead of acetate groups.
Pyridin-2-ylmethanone: Features a ketone group in place of acetate groups.
Uniqueness: this compound is unique due to its dual acetate groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
| 6885-17-2 | |
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
[acetyloxy(pyridin-2-yl)methyl] acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
Clé InChI |
DBHMEBUYCVXYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=N1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







